molecular formula C11H16O3 B2448186 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 6703-31-7

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2448186
CAS No.: 6703-31-7
M. Wt: 196.246
InChI Key: RKFCLVFAFZYVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H16O3 and a molecular weight of 196.248 g/mol . This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system with a carboxylic acid functional group and a ketone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with an additional oxygen atom in the ring.

    4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate: An ester derivative of the compound.

Uniqueness

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a ketone and a carboxylic acid functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFCLVFAFZYVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.